molecular formula C17H16ClNO4 B4407471 N-1,3-benzodioxol-5-yl-2-(4-chloro-3-methylphenoxy)propanamide

N-1,3-benzodioxol-5-yl-2-(4-chloro-3-methylphenoxy)propanamide

Cat. No. B4407471
M. Wt: 333.8 g/mol
InChI Key: VCDINSQRDHAFEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-2-(4-chloro-3-methylphenoxy)propanamide, also known as GW501516, is a synthetic drug that has gained significant attention in the scientific community due to its potential applications in various fields of research. This chemical compound belongs to the class of peroxisome proliferator-activated receptor (PPAR) agonists, which are known to regulate lipid and glucose metabolism.

Mechanism of Action

N-1,3-benzodioxol-5-yl-2-(4-chloro-3-methylphenoxy)propanamide works by activating PPAR-delta, which is a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism. This activation leads to an increase in the oxidation of fatty acids, which in turn leads to an increase in energy production and endurance.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It increases the expression of genes involved in lipid and glucose metabolism, leading to an increase in energy production and endurance. It also reduces inflammation and improves cardiac function.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-1,3-benzodioxol-5-yl-2-(4-chloro-3-methylphenoxy)propanamide in lab experiments is its ability to increase endurance and improve performance in animal models. This makes it an ideal compound for studying the effects of exercise on metabolism and physiology. However, one of the limitations of using this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-1,3-benzodioxol-5-yl-2-(4-chloro-3-methylphenoxy)propanamide. One area of interest is its potential for use in the treatment of metabolic disorders such as obesity and type 2 diabetes. Another area of interest is its potential for use in the treatment of cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for off-target effects.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-2-(4-chloro-3-methylphenoxy)propanamide has been extensively studied for its potential applications in various fields of research. In the field of sports medicine, it has been shown to increase endurance and improve performance in athletes. In the field of cancer research, it has been shown to inhibit the growth of cancer cells. In the field of cardiology, it has been shown to reduce inflammation and improve cardiac function.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(4-chloro-3-methylphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4/c1-10-7-13(4-5-14(10)18)23-11(2)17(20)19-12-3-6-15-16(8-12)22-9-21-15/h3-8,11H,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDINSQRDHAFEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C(=O)NC2=CC3=C(C=C2)OCO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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